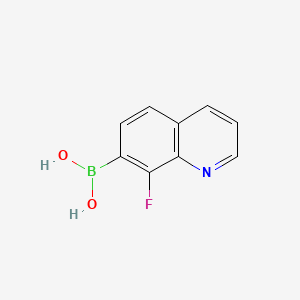

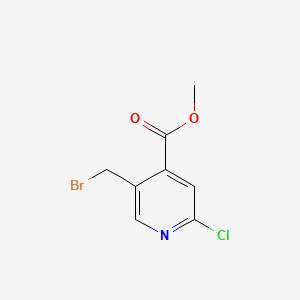

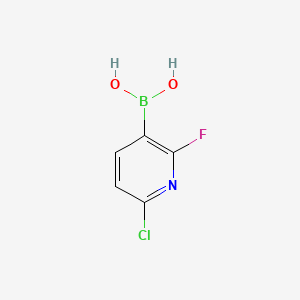

![molecular formula C10H10BrFN2 B567557 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole CAS No. 1261940-19-5](/img/structure/B567557.png)

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole is a chemical compound with a molecular formula of C10H9BrFN2 and a molecular weight of 254.1 g/mol . It is a heterocyclic compound that contains a benzimidazole ring structure with a bromine and a fluorine atom located at specific positions .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring structure with a bromine and a fluorine atom located at specific positions .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, 1H-benzo[d]imidazole derivatives have been studied for their potential as PqsR inhibitors in Pseudomonas aeruginosa infections .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The derivative of 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole has been synthesized and evaluated for its antimicrobial activity. This compound, as part of a broader class of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, demonstrated antibacterial and antifungal activities against various clinical isolates of Gram-positive and Gram-negative bacteria. Some hybrids exhibited activities comparable to standard Streptomycin and Benzyl penicillin for bacteria, and Fluconazole for fungi, indicating their potential as antimicrobial agents (V. Reddy & K. R. Reddy, 2010).

Fluorescence Properties and Synthesis of Derivatives

A method for synthesizing imidazo[1,2-a]quinazoline and benzo[4,5]imidazo[1,2-a]quinazoline derivatives, applicable to 2-fluoro-, 2-chloro-, 2-bromo-, and 2-nitro-substituted aryl aldehyde and ketone substrates, has been developed. This includes derivatives related to this compound. The fluorescence properties of these target compounds have been investigated, suggesting potential applications in materials science and bioimaging (Shuai Fang et al., 2014).

X-ray Diffraction Structures for Amyloid-Avid Probes Design

The structural elucidation of regioisomers of N-Methylated Benzimidazole compounds, including 5-bromo-1-methyl-2-[N-methyl-N-(2'-O-tert-butylcarbonatethyl)-4'-aminophenyl]-1H-benzo[d]imidazole, via X-ray diffraction, contributes to the design of amyloid-avid probes. These structures provide insight into molecular configurations that could influence the interaction with amyloid plaques, relevant for Alzheimer's disease research and diagnosis (G. Ribeiro Morais et al., 2012).

Anticancer Potential

A novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate synthesized through an efficient one-pot method demonstrated significant anticancer activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines. This suggests potential therapeutic applications of this compound derivatives in cancer treatment (Vasantha Kumar et al., 2020).

Mécanisme D'action

Target of Action

It’s worth noting that imidazole derivatives, to which this compound belongs, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the synthesis and stability of imidazole derivatives can be influenced by various factors, including reaction conditions .

Orientations Futures

1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents and as potential PqsR inhibitors in Pseudomonas aeruginosa infections . These findings suggest that 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole and similar compounds may have potential therapeutic uses that deserve further evaluation.

Analyse Biochimique

Cellular Effects

Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . These effects are likely mediated through various cellular pathways, including cell signaling, gene expression, and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole is not well-defined. It is likely that the compound exerts its effects through binding interactions with various biomolecules, potentially leading to changes in enzyme activity and gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Imidazoles are known to interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .

Propriétés

IUPAC Name |

5-bromo-6-fluoro-1-propylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2/c1-2-3-14-6-13-9-4-7(11)8(12)5-10(9)14/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVSGNDLZQSANU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=CC(=C(C=C21)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682058 |

Source

|

| Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261940-19-5 |

Source

|

| Record name | 5-Bromo-6-fluoro-1-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

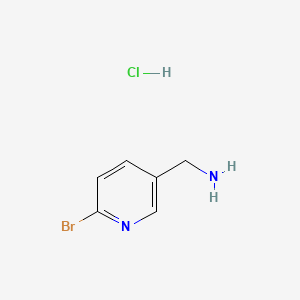

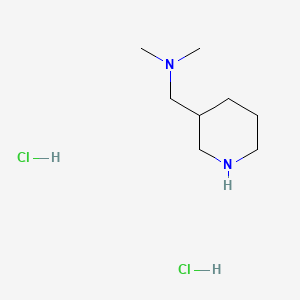

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)

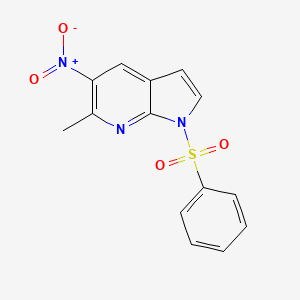

![8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B567482.png)

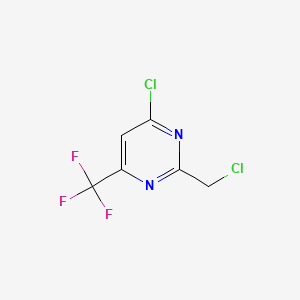

![7-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B567486.png)